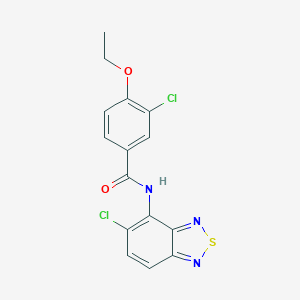
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide, also known as CBBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including calcium channels and protein kinases. These interactions may be responsible for the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including protein kinases. It has also been shown to increase the release of neurotransmitters in the brain, suggesting a potential role in synaptic transmission. In vivo studies have shown that this compound can reduce tumor growth in mice, indicating potential anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide in lab experiments is its high purity and stability. This makes it a reliable tool for studying protein-ligand interactions and other biochemical processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide. One potential area of study is the development of this compound-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of study is the role of this compound in synaptic transmission and its potential as a tool for studying neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with various proteins and enzymes in the body.
合成方法
The synthesis of 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide involves the reaction of 4-ethoxyaniline with 5-chloro-2,1,3-benzothiadiazole-4-carbonyl chloride in the presence of triethylamine. The resulting product is then chlorinated using thionyl chloride to obtain the final product, this compound.
科学研究应用
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and neuroscience. In biochemistry, this compound has been used as a tool to study protein-ligand interactions. In pharmacology, this compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, this compound has been used to study the role of calcium channels in synaptic transmission.
属性
分子式 |
C15H11Cl2N3O2S |
|---|---|
分子量 |
368.2 g/mol |
IUPAC 名称 |
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-2-22-12-6-3-8(7-10(12)17)15(21)18-13-9(16)4-5-11-14(13)20-23-19-11/h3-7H,2H2,1H3,(H,18,21) |
InChI 键 |
SIKVFCIBWKXSFL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-5-nitro-2-furamide](/img/structure/B250953.png)
![2,3,5,6-tetrafluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide](/img/structure/B250955.png)
![N-{4-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B250956.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250957.png)
![N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250958.png)
![N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250960.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250961.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B250962.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B250963.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250964.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B250966.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B250969.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B250970.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B250976.png)
